5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Description
5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core substituted with chlorine (position 5), methyl (position 7), and a carboxylic acid group (position 3). Below, we compare this compound with structurally similar analogs, focusing on synthesis, substituent effects, and physicochemical properties.
Properties
IUPAC Name |
5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-8-5(2-7(10)12-4)6(3-11-8)9(13)14/h2-3,11H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODIPQWDDVHKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)Cl)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182352 | |
| Record name | 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-37-2 | |
| Record name | 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Ester Precursors under Basic Conditions
A common and reliable method involves the hydrolysis of ester derivatives of pyrrolo[2,3-c]pyridine carboxylic acids to yield the free acid. For example, an ethyl or methyl ester of 5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate can be refluxed with sodium hydroxide in ethanol to achieve hydrolysis.
Procedure Summary:
- Dissolve the ester precursor (e.g., compound 9a-d analogs) in ethanol.
- Add 2M sodium hydroxide solution (approximately 1.3 equiv).
- Reflux the mixture for 1 to 2 hours depending on the substrate.
- Evaporate the solvent under reduced pressure.
- Add water and acidify with acetic acid to pH ~4.0 to precipitate the acid.
- Filter, wash, and dry the product.
| Parameter | Value/Condition |
|---|---|
| Solvent | Ethanol |
| Base | Sodium hydroxide (2M) |
| Reaction Time | 1–2 hours reflux |
| Workup | Acidification with acetic acid to pH 4.0 |
| Yield | ~70% (reported for related compounds) |
This method is adapted from the general procedure for related pyrrolo[2,3-c]pyridine-2-carboxylic acids and is applicable to the 3-carboxylic acid analogs with appropriate modifications.
Cyclization and Functional Group Introduction via Palladium-Catalyzed Cross-Coupling
Advanced synthetic routes involve palladium-catalyzed cross-coupling reactions to install the chloro and methyl substituents on a preformed pyrrolo[2,3-c]pyridine core or its precursors. These methods allow for regioselective functionalization, crucial for obtaining the 5-chloro and 7-methyl substitution pattern.
- Starting from appropriately substituted pyridine or pyrrole derivatives, the pyrrolo[2,3-c]pyridine ring system is constructed.
- Methylation at the 7-position can be achieved via selective methylation reagents or through the use of methyl-substituted starting materials.
- Chlorination at the 5-position is typically introduced by electrophilic aromatic substitution or via halogenated precursors.
This approach is supported by patent literature describing the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives with various substitutions, highlighting the use of transition metal catalysis for selective functionalization.
Alternative Synthetic Routes
Other reported methods for related pyrrolo[2,3-c]pyridine carboxylic acids include:
- Condensation reactions involving aminopyridines and suitable carbonyl compounds to form the bicyclic core.
- Subsequent chlorination and methylation steps using reagents such as N-chlorosuccinimide (NCS) for chlorination and methyl iodide or dimethyl sulfate for methylation.
These routes require careful control of reaction conditions to avoid over-substitution or side reactions.
Comparative Summary of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Base Hydrolysis of Esters | Reflux ester with NaOH in EtOH, acidify | Simple, high yield, mild conditions | Requires ester precursor synthesis |
| Palladium-Catalyzed Cross-Coupling | Ring construction, selective methylation and chlorination | Regioselective, versatile for substitutions | Requires expensive catalysts and expertise |
| Condensation and Electrophilic Substitution | Cyclization followed by chlorination/methylation | Straightforward, uses common reagents | Potential side reactions, lower selectivity |
Detailed Research Findings
- The hydrolysis method has been validated in multiple studies for related compounds, showing yields around 70%, with high purity after recrystallization.
- Palladium-catalyzed methods enable the synthesis of diverse analogs of pyrrolo[2,3-c]pyridines with tailored substitutions, facilitating medicinal chemistry optimization.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence the yield and purity of the final carboxylic acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Drug Development
5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has been investigated for its role as a potential therapeutic agent. Notably, compounds within the pyrrolopyridine class have shown promise as kinase inhibitors, which are crucial in cancer treatment.
- Kinase Inhibition: Research indicates that derivatives of this compound can inhibit mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase), both of which are vital in cancer cell proliferation and survival .
The compound exhibits various biological activities, including:
- Antitumor Activity: Studies suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further development in oncology .
- Neuroprotective Effects: Preliminary research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Kinase Inhibition | Inhibits mTOR and PI3K pathways | |
| Neuroprotective | Potential benefits in neurodegenerative conditions |
Case Study 1: Antitumor Efficacy
A study published in Molecular Pharmacology evaluated the antitumor efficacy of various pyrrolopyridine derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotection
Research conducted at a leading university explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings indicated that the compound significantly reduced cell death and oxidative damage, suggesting its utility in developing treatments for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of specific enzymes or modulating receptor functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects and Positional Isomerism
The target compound’s 3-carboxylic acid group distinguishes it from analogs like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) and its derivatives (). Key comparisons include:
- Substituent Combinations : The 5-chloro (electron-withdrawing) and 7-methyl (electron-donating) groups create a unique electronic environment. In contrast, analogs such as 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) lack the 7-methyl group, while 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) introduces a polar methoxy substituent .
Physicochemical Properties
Inferred properties based on substituent trends:
- logP : The 7-methyl and 5-chloro groups increase lipophilicity compared to 10a but remain less lipophilic than imidazo analogs with trifluoromethyl groups () .
- pKa : The 5-Cl (electron-withdrawing) lowers acidity, while the 7-Me (electron-donating) counteracts this effect, resulting in a moderate pKa (~4.0) compared to 10b (lower pKa) and 10c (higher pKa due to 5-OMe) .
Structural Analogues in Heterocyclic Systems
- Imidazo[1,5-a]pyridine-3-carboxylic acid (): The imidazo core has two nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. The trifluoromethyl group in 6-(trifluoromethyl)imidazo[...]-3-carboxylic acid further increases acidity and lipophilicity compared to the target compound .
- Pyrido[2,3-d]pyrimidine derivatives (): Larger fused-ring systems may reduce solubility but offer diverse pharmacophore geometries .
Biological Activity
5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 184.60 g/mol
- Melting Point: Not extensively documented in current literature.
- Solubility: Solubility varies depending on the solvent; further studies are needed to establish aqueous solubility.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to established antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | 2 |
Antiparasitic Activity
In vitro evaluations have shown that similar pyrrole derivatives can exhibit potent antiparasitic activity. For example, modifications in the pyrrole structure led to enhanced efficacy against Leishmania species with EC50 values reaching as low as 0.010 µM . This suggests that structural variations can significantly influence biological activity.
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
- Disruption of Cellular Integrity: The compound may compromise the integrity of microbial cell membranes, leading to cell death.
Study on Antimicrobial Efficacy
A comprehensive study evaluated various pyrrole derivatives for their antimicrobial properties. The results indicated that specific substitutions on the pyrrole ring significantly enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of molecular modifications in achieving desired biological effects .
Research on Anticancer Potential
Another area of interest is the anticancer potential of pyrrole derivatives. Preliminary studies have suggested that these compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid?
- Methodology : Use palladium-catalyzed cross-coupling reactions to introduce substituents at positions 5 and 7 of the pyrrolo[2,3-c]pyridine core. For example, Suzuki-Miyaura coupling can install the methyl group at position 7, while chlorination via electrophilic substitution (e.g., using NCS) targets position 5 . The carboxylic acid at position 3 can be introduced via hydrolysis of a nitrile or ester intermediate under acidic or basic conditions .
- Key Considerations : Monitor regioselectivity using HPLC or LC-MS to confirm substituent positions. Optimize reaction temperature (e.g., 80–100°C) to minimize side products .
Q. How can the purity and identity of this compound be validated?
- Analytical Workflow :
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Structural Confirmation : Employ - and -NMR to verify substituent positions. For example, the methyl group at position 7 should show a singlet at δ ~2.5 ppm, while the carboxylic acid proton may appear as a broad peak at δ ~12 ppm (if present) . Mass spectrometry (ESI-MS) can confirm the molecular ion peak (expected m/z: ~239.6) .
Q. What solvent systems are optimal for handling this compound in experimental workflows?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions (pH < 4) due to the carboxylic acid moiety .
- Stability : Store at –20°C under inert atmosphere to prevent degradation. Avoid prolonged exposure to light, as pyrrolopyridine derivatives are prone to photochemical reactions .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Insights : The electron-withdrawing carboxylic acid at position 3 enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks. However, steric hindrance from the 7-methyl group may reduce reactivity at position 6. Computational modeling (DFT) can predict reactive sites .
- Case Study : In a study on analogous pyrrolo[2,3-d]pyrimidines, methyl groups at position 7 reduced reaction yields by 15–20% compared to unsubstituted analogs .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
- Troubleshooting :
- Isotopic Labeling : Use -labeled intermediates to track signal assignments .
- Variable Temperature NMR : Resolve overlapping peaks by conducting experiments at higher temperatures (e.g., 50°C) .
- Example : Discrepancies in -NMR signals for the pyrrolo ring protons (δ 7.2–8.5 ppm) may arise from tautomerism; confirm via 2D NMR (COSY, HSQC) .
Q. How can computational methods predict the biological activity of this compound?
- In Silico Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
